4'-Hydroxy-3'-methylacetophenone
Overview
Description
Mechanism of Action
Target of Action
4’-Hydroxy-3’-methylacetophenone is a phenolic volatile compound . It has been found to have potent antioxidant activities . The primary targets of this compound are reactive oxygen species (ROS) in the body .
Mode of Action
The compound acts as an antioxidant, neutralizing ROS and thereby preventing oxidative damage to cells . It can also be used to synthesize heterocyclic compounds which have antimycobacterial activity .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body.
Result of Action
The antioxidant activity of 4’-Hydroxy-3’-methylacetophenone can protect cells from oxidative damage, potentially preventing or mitigating diseases associated with oxidative stress . Additionally, its antimycobacterial activity suggests that it may be effective against certain bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxy-3’-methylacetophenone. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents Additionally, its stability may be affected by factors such as temperature, pH, and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Hydroxy-3’-methylacetophenone can be synthesized through various methods. One common method involves the dealkylation of 4-hydroxy-5-methyl-2-isopropylacetophenone using aluminum chloride in chlorobenzene at 50°C, yielding a 53% product . Another method involves the reaction of 3-methylacetophenone with iodine or sodium hydroxide to form the corresponding iodinated or hydroxylated compound, which is then reduced to 4’-hydroxy-3’-methylacetophenone .
Industrial Production Methods
Industrial production methods for 4’-hydroxy-3’-methylacetophenone typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products include 4-hydroxy-3-methylbenzoic acid.
Reduction: Products include 4-hydroxy-3-methylbenzyl alcohol.
Substitution: Products include brominated or nitrated derivatives of 4’-hydroxy-3’-methylacetophenone.
Scientific Research Applications
4’-Hydroxy-3’-methylacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the synthesis of heterocyclic compounds with anti-mycobacterial activity.
Comparison with Similar Compounds
4’-Hydroxy-3’-methylacetophenone can be compared with similar compounds such as:
4’-Hydroxy-3’-methoxyacetophenone:
4-Hydroxyacetophenone: Lacks the methyl group, which influences its physical and chemical properties.
3-Methylacetophenone:
The uniqueness of 4’-hydroxy-3’-methylacetophenone lies in its specific combination of hydroxy and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBHHIZIQVZGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236500 | |
Record name | 4-Hydroxy-3-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-02-8 | |
Record name | 4′-Hydroxy-3′-methylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 876-02-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-METHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR7Q24SCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4'-hydroxy-3'-methylacetophenone and where is it found?
A1: this compound is an organic compound found naturally in various plants. It has been identified as a component of the essential oils of several plant species, including Rhododendron przewalskii [], Angelica sinensis [], Gerbera piloselloides [], and Gigantochloa ligulata []. It's also found in Hawaiian green coffee beans (Coffea arabica L.) [].
Q2: What is the molecular formula, weight, and spectroscopic data of this compound?
A2: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol []. While specific spectroscopic data isn't provided in the provided research, its structure has been confirmed through techniques like GC-MS [, , ] and its vibrational spectra have been studied using DFT calculations [].
Q3: What are the potential biological activities of this compound?
A3: Research suggests that this compound may have potential in various areas:
- Anti-inflammatory activity: It was identified as one of the main active components in the essential oil of Rhododendron przewalskii, showing anti-inflammatory effects by inhibiting nitric oxide production in RAW 264.7 cells induced by LPS [].
- Antidiabetic potential: Computational studies indicated that this compound exhibits strong binding affinity to α-glucosidase, suggesting potential antidiabetic properties [].
Q4: Has the structure-activity relationship (SAR) of this compound been investigated?
A4: While the provided research doesn't directly investigate the SAR of this compound itself, a related study explored the antimycobacterial activity of various this compound derivatives []. This suggests that modifications to the base structure of this compound can influence its biological activity.
Q5: What analytical methods are used to identify and quantify this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in various samples [, , , , ]. This technique separates the compound from other components and then identifies it based on its mass spectrum.
Q6: Are there any known challenges or limitations associated with the use of this compound?
A6: One study highlighted a potential challenge associated with the extraction of this compound from Angelica sinensis using steam distillation. The prolonged extraction time (around 14 hours) led to the formation of new components, including this compound, which might be considered undesirable depending on the intended application []. This finding suggests that the extraction method can influence the composition of the final product and potentially impact its properties.
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